molecular formula C15H21NO2 B12761866 Threo-4-methylmethylphenidate CAS No. 467468-40-2

Threo-4-methylmethylphenidate

Cat. No.: B12761866
CAS No.: 467468-40-2
M. Wt: 247.33 g/mol
InChI Key: WJZNCJIOIACDBR-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Threo-4-methylmethylphenidate is a synthetic stimulant drug that is structurally related to methylphenidate. It is known for its stimulant properties, although it is slightly less potent than methylphenidate. This compound has been investigated as a potential substitute for the treatment of stimulant abuse due to its high binding affinity but relatively low efficacy at blocking dopamine reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of threo-4-methylmethylphenidate involves the esterification of 4-methylphenylacetic acid with methyl alcohol in the presence of a strong acid catalyst. This is followed by the reaction of the resulting ester with piperidine under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Threo-4-methylmethylphenidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced alcohols or amines, and substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

Threo-4-methylmethylphenidate exerts its effects primarily by inhibiting the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, enhancing neurotransmission and producing stimulant effects. The compound binds to the dopamine transporter with high affinity but has relatively low efficacy in blocking dopamine reuptake compared to methylphenidate .

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: Threo-4-methylmethylphenidate is structurally similar but less potent.

    4-Fluoromethylphenidate: More potent in dopamine reuptake inhibition.

    3-Chloromethylphenidate: Also more potent in dopamine reuptake inhibition.

    Ethylphenidate: Positional isomer with similar stimulant properties.

Uniqueness

This compound is unique in its relatively low efficacy at blocking dopamine reuptake despite its high binding affinity. This characteristic makes it a candidate for research into treatments for stimulant abuse, as it may offer therapeutic benefits with a lower risk of abuse compared to more potent stimulants .

Properties

CAS No.

467468-40-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1

InChI Key

WJZNCJIOIACDBR-UONOGXRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.